molecular formula C12H17N3O2S B1319519 Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 365996-86-7

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Cat. No. B1319519
CAS RN: 365996-86-7
M. Wt: 267.35 g/mol
InChI Key: WYPNWMDBICFBAM-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate” is a compound that belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system .


Synthesis Analysis

The synthesis of pyrrolo[3,4-d]pyrimidines involves the cyclization of acylated 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate” is characterized by a pyrrolo [2,3-d]pyrimidine ring system, which is an pyrrolopyrimidine isomer having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .


Chemical Reactions Analysis

The chemical reactions involving pyrrolo[3,4-d]pyrimidines are complex and can involve various transformations . For instance, in the presence of an activated CH 2 group (e.g., PhCH 2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido [2,3- d ]pyrimidin-7-one derivatives .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a compound involved in various chemical synthesis processes. The compound's structural and interaction characteristics have been the subject of several studies, providing insights into its potential applications in the synthesis of biologically active compounds and in understanding molecular interactions and structures.

  • Derivative Formation and Structural Insights :

    • The interaction of related compounds with methyl- and tert-butylglycinate under specific conditions leads to the formation of derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This highlights the compound's role in synthesizing structurally complex and potentially biologically active derivatives (Zinchenko et al., 2018).
    • Another study synthesized and characterized derivatives involving tert-butyl and ethyl groups, leading to compounds with intramolecular hydrogen bonding, indicating specific structural characteristics and stability (Çolak et al., 2021).
  • Application in Synthesis of N-heterocyclic Compounds :

    • The compound's derivatives are used in the one-pot synthesis of N-heterocyclic compounds, showing its versatility in creating a range of structurally diverse molecules (Matsumura et al., 2000).
  • Role in Creating Polyfunctional Thiazolo[3,2-c]pyrimidines :

    • Studies have shown that tert-butyl derivatives are involved in synthesizing polyfunctional thiazolo[3,2-c]pyrimidines, indicating the compound's role in creating molecules with multiple functional groups and potential biological activities (Litvinchuk et al., 2021).
  • Contribution to Novel Heterocyclic Systems :

    • The compound is used in palladium-catalyzed reactions to synthesize densely substituted derivatives, leading to novel heterocyclic systems with potential pharmacological properties (Dodonova et al., 2010).

Future Directions

Future research could focus on further elucidating the synthesis, properties, and potential applications of “Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate”. This could include exploring its potential biological activities, as pyrrolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities .

properties

IUPAC Name

tert-butyl 2-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-12(2,3)17-11(16)15-6-8-5-13-10(18-4)14-9(8)7-15/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPNWMDBICFBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593815
Record name tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

365996-86-7
Record name tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2-thiopseudourea sulfate (3.5 g, 25 mmol) in ethanol at 0° C. was added a solution of sodium ethoxide (9.6 mL, 21%). After stirring for 10 min, a solution of tert-butyl 3-[(dimethylamino)methylene]-4-oxopyrrolidine-1-carboxylate (2.0 g, 8.32 mmol) in ethanol was added, and the mixture was heated at 80° C. for 1 h. Additional 2-methyl-2-thiopseudourea sulfate (3.5 g, 25 mmol) and sodium ethoxide (9.6 mL, 21%) was added and heated at 80° C. for 1 h. The ethanol was removed under reduced pressure, the residue was diluted with ethyl acetate (400 mL), washed with saturated aqueous sodium bicarbonate, brine, dried over sodium sulfate, and concentrated. The residue was purified on a Biotage silica gel cartridge (gradient 10-35% ethyl acetate in hexanes) to yield tert-butyl 2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three

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